
N-(4-Hydroxyphenyl)propanamide MRSA activity
comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

Get Quote

Anti-MRSA Activity of Related Compounds

The table below summarizes the anti-MRSA activity of compounds structurally related to N-(4-

Hydroxyphenyl)propanamide, primarily 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and their

hydrazones [1] [2].

Compound
Class / Specific
Compound

Anti-MRSA
MIC
(µg/mL)

Key Structural Features Spectrum of Activity

Hydrazones 14–
16 [1] [2]

1 to 8 3-((4-Hydroxyphenyl)amino)propanoic

acid scaffold with heterocyclic
substituents (e.g., 5-nitro-2-thienyl, 5-

nitro-2-furyl) [1].

Broad-spectrum; also

active against VRE,
Gram-negative ESKAPE

pathogens, and drug-
resistant Candida
species [1] [2].

Compound 26
(2-
hydroxyphenyl
core) [3]

4 to 16 N-substituted β-amino acid derivative

with a 2-hydroxyphenyl core and
heterocyclic/aromatic substituents (e.g.,

5-nitro-2-thienyl) [3].

Primarily active against

Gram-positive bacteria;
also shows activity

against vancomycin-
resistant Enterococcus
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Compound
Class / Specific
Compound

Anti-MRSA
MIC
(µg/mL)

Key Structural Features Spectrum of Activity

faecalis and drug-

resistant Candida
albicans [3].

Initial
intermediate
compounds [1]

Weak or no
activity
(exact MIC
not

specified)

Simple esters or acids without further
heterocyclic substitutions (e.g., methyl

ester 2, di(propanoic)acid 4) [1].

Limited or no activity
against tested bacterial

strains [1].

Experimental Context and Methodologies

For a meaningful comparison, the key experimental details from the cited studies are as follows:

Bacterial Strains: The activity of hydrazones 14-16 was demonstrated against MRSA, though the

specific strain was not listed [1]. Compound 26 was tested against the community-acquired MRSA
strain USA300 (TCH-1516) [3].

Methodology for MIC Determination: The Minimum Inhibitory Concentration (MIC) values were
determined using standard broth microdilution methods, as recommended by the British Society for

Antimicrobial Chemotherapy and the guidelines of the Clinical and Laboratory Standards Institute
(CLSI) [1] [3] [4].

Structure-Activity Relationship (SAR): The research highlights a clear structure-activity
relationship. The simple starting compounds showed little to no activity, while the introduction of

specific heterocyclic hydrazone groups (e.g., nitrothiophene, nitrofuryl) dramatically enhanced
potency and broadened the spectrum of activity [1] [3]. This suggests the 4-hydroxyphenyl moiety
is a crucial scaffold, but the anti-MRSA activity is critically dependent on the nature of the
substituents.

Potential Mechanisms of Action

While the exact mechanism of action for these specific derivatives requires further elucidation, the research

suggests they may interfere with multiple microbial targets, which is a common strategy to overcome
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resistance [1]. The diagrams below outline the general bacterial cell wall biosynthesis pathway that β-lactam

antibiotics target, and how novel compounds might interact with it.
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1. Peptidoglycan Precursor Synthesis (Cytoplasm)

UDP-GlcNAc

MurA

UDP-MurNAc

MurB

UDP-MurNAc-pentapeptide
(L-Ala-D-Glu-L-Lys-D-Ala-D-Ala)

via MurC-F

MurC, MurD, MurE, MurF

MraY

Lipid I

MurG

Lipid II
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2. Peptidoglycan Cross-linking (Cell Wall)

FemX, FemA, FemB

Lipid II (Pentaglycine)

Normal PBP
(e.g., PBP2)PBP2a (mecA gene)

In MRSA

Crosslinked
Peptidoglycan

β-Lactam Antibiotic

Inhibits

Click to download full resolution via product page

The diagram above shows two key areas for potential intervention [5]:

The Mur Enzyme Pathway (Yellow): Cytoplasmic enzymes (MurA-F) are essential for building the
basic peptidoglycan precursor.

The Penicillin-Binding Proteins (PBPs) (Green/Red): Normal PBPs are targeted by β-lactams. In
MRSA, PBP2a takes over the cross-linking function and is not inhibited by these antibiotics.

Novel scaffolds, like the 4-hydroxyphenyl derivatives discussed, are attractive because they have the

potential to inhibit non-conventional targets, such as the Mur enzymes or Fem family proteins, bypassing the

common β-lactam resistance mechanism [1] [5].

Interpretation and Research Implications

The experimental data indicates that:
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Potency: The most active derivatives (hydrazones 14-16) show MIC values as low as 1-8 µg/mL,

which is considered a promising level of potency for novel anti-MRSA agents [1] [2].
Scaffold Validation: The 3-((4-Hydroxyphenyl)amino)propanoic acid structure serves as a

validated and synthetically versatile scaffold for developing potent, broad-spectrum antimicrobial
candidates [1] [6].

Critical Chemical Features: Potent activity is not inherent to the core scaffold alone but is unlocked
by incorporating specific heterocyclic substituents, particularly 5-nitro-2-thienyl and 5-nitro-2-furyl
groups [1] [3].

For your comparison guide, the most direct approach would be to position the simple N-(4-

Hydroxyphenyl)propanamide structure as a foundational scaffold, with the clear conclusion that its anti-

MRSA efficacy is significantly enhanced through specific chemical modifications, as demonstrated by

the potent hydrazone derivatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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